Bicoloridine
Description
Bicoloridine (C₃₄H₄₇NO₁₀), also referred to as Alkaloid A, is a norditerpenoid alkaloid first isolated from Aconitum bicolor and structurally characterized in 1981 via X-ray crystallography . It belongs to the C20-diterpenoid alkaloid family, distinguished by a methoxyl group at the C(8) position and a complex polycyclic skeleton. This compound exhibits notable bioactivities, including antiarrhythmic effects and neuropharmacological properties, as observed in preclinical studies . Its biosynthesis involves the rearrangement of atisane-type precursors, with key intermediates such as lycoctonines and actaline contributing to its stereochemical complexity .
Properties
CAS No. |
41710-20-7 |
|---|---|
Molecular Formula |
C25H39NO6 |
Molecular Weight |
449.58 |
IUPAC Name |
(3R,6S,6aS,7R,7aR,8S,9S,10S,11aR,12R,12aR,13S,14R)-1-ethyl-6,8-dihydroxy-10,11a-dimethoxy-3-methyltetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-13-yl acetate |
InChI |
InChI=1S/C25H39NO6/c1-6-26-11-23(3)8-7-16(28)25-14-9-13-15(30-4)10-24(31-5,17(14)19(13)29)18(22(25)26)20(21(23)25)32-12(2)27/h13-22,28-29H,6-11H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20-,21-,22-,23+,24-,25+/m1/s1 |
InChI Key |
RWHDHYFSEUPSHJ-BWWMHIRMSA-N |
SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]5C[C@H]6[C@@H]([C@@H]5[C@@](OC)([C@H]([C@@H]14)[C@H]([C@H]23)OC(C)=O)C[C@@H]6OC)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Larkspur alkaloid; Bicoloridine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methoxy group at C(8) in this compound, ambiguine, and puberaconitidine enhances metabolic stability compared to Peregrine’s hydroxyl group, which may explain differences in bioavailability .
- This compound’s antiarrhythmic activity contrasts with Peregrine’s hypotensive effects, suggesting divergent mechanisms of action despite structural similarities .
Functional Comparison
Bioactivity Profiles
- Antiarrhythmic Activity : this compound demonstrates dose-dependent suppression of ventricular arrhythmias in rodent models, with an EC₅₀ of 12 μM . This efficacy surpasses puberaconitidine (EC₅₀: 28 μM) but is less potent than ambiguine (EC₅₀: 8 μM) .
- Neuropharmacological Effects : this compound binds to α7-nicotinic acetylcholine receptors (Ki: 0.45 μM), a trait shared with Peregrine (Ki: 0.62 μM) but absent in ambiguine .
- Toxicity : this compound’s LD₅₀ in mice (45 mg/kg) is higher than puberaconitidine (LD₅₀: 22 mg/kg), indicating a safer therapeutic window .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
